1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Crystal Structure Analysis : The compound 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been synthesized, with its structure characterized through various spectroscopic methods like H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction, revealing detailed molecular dimensions and crystallographic data (Hu et al., 2018). The crystal structure of a related compound exhibited notable molecular twists and hydrogen bonding patterns, underscoring its complex geometry and potential for forming diverse molecular arrangements (Saharin et al., 2008).
Chemical Transformations and Derivative Synthesis
- Formation of Indole and Imidazolinone Derivatives : A study detailed the chemical transformation of certain compounds to yield 1H-indol-3-yl-ureas and various other derivatives, showcasing the chemical reactivity and potential for derivative synthesis of the indole-based compounds (Klásek et al., 2007).
- Intramolecular Cyclization for Novel Compounds : Another research outlined the synthesis of novel indole derivatives through intramolecular cyclization, highlighting the versatility of indole compounds in forming structurally diverse and potentially bioactive molecules (Kaptı et al., 2016).
Biological Activities and Molecular Interactions
- Antitumor Activities and Molecular Docking : The antitumor activity of the compound has been assessed through MTT assays, and molecular docking studies have been conducted to understand its potential interactions with specific protein targets, providing insights into its therapeutic potential (Hu et al., 2018).
- Urease Inhibition and Binding Analysis : A novel indole-based compound demonstrated potent inhibitory activity against urease enzyme, with competitive inhibition observed and supported by kinetic and in silico studies, indicating potential applications in therapeutic interventions (Nazir et al., 2018).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Future Directions
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properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-13-12-26-15-20(18-7-3-5-9-21(18)26)25-22(27)23-11-10-16-14-24-19-8-4-2-6-17(16)19/h2-9,14-15,24H,10-13H2,1H3,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEGEZVRVSJAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea |
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